![molecular formula C8H7F3N2O B2828218 1-[2-(Trifluoromethyl)phenyl]urea CAS No. 13114-85-7](/img/structure/B2828218.png)

1-[2-(Trifluoromethyl)phenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

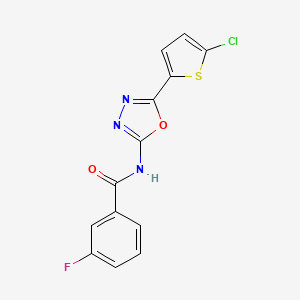

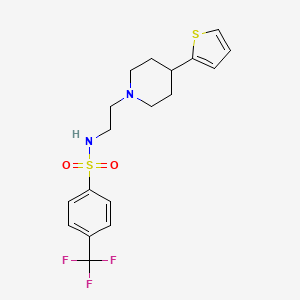

“1-[2-(Trifluoromethyl)phenyl]urea” is a chemical compound that contains a urea group directly linked to a phenyl group which is substituted with a trifluoromethyl group . The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the chemical properties of drug molecules .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . These compounds are typically synthesized by reacting the appropriate isocyanates or isothiocyanates with amines or thiols .Molecular Structure Analysis

The molecular structure of “this compound” consists of a urea group attached to a phenyl ring, which is further substituted with a trifluoromethyl group . The presence of the trifluoromethyl group can significantly influence the electronic properties of the molecule .科学的研究の応用

Organocatalysis in Organic Chemistry

1-[2-(Trifluoromethyl)phenyl]urea derivatives, specifically thiourea and urea derivatives, have been prominently used as organocatalysts in organic chemistry. They activate substrates and stabilize developing negative charges in transition states through hydrogen bonding. N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a related compound, is a key player in H-bond organocatalysis, extensively promoting organic transformations (Zhang, Bao, & Xing, 2014).

Anion Receptors in Chemistry

1-(3-[1,10]phenanthrolin-2-yl-phenyl)-3-(4-trifluoromethyl-phenyl)-urea forms complexes with copper(I), acting as an anion receptor in aprotic media. Its geometric arrangement allows for hydrogen bonding with spherical anions, demonstrating selective interaction capabilities (Amendola, Boiocchi, Colasson, & Fabbrizzi, 2006).

Cytokinin-like Activity in Plant Biology

Urea derivatives exhibit cytokinin-like activity, regulating cell division and differentiation in plants. Compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ), which are urea derivatives, are used extensively in in vitro plant morphogenesis studies due to their cytokinin-like activity (Ricci & Bertoletti, 2009).

Colorimetric Anion Detection

Urea-functionalized poly(phenylacetylene) receptors, particularly those with [bis(trifluoromethyl)phenyl]urea pendants, have been developed for colorimetric anion detection. Their ability to change color upon the addition of various anions demonstrates their effectiveness as anion sensors (Sakai et al., 2010).

Anti-Cancer Research

Symmetrical N,N'-diarylureas, including those with trifluoromethylphenyl motifs, have shown potential as activators in anti-cancer research. They inhibit cancer cell proliferation and are being optimized for improved solubility while maintaining biological activity (Denoyelle et al., 2012).

将来の方向性

The future research directions for “1-[2-(Trifluoromethyl)phenyl]urea” could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, it could be interesting to investigate its potential as a scaffold for the development of new drugs .

作用機序

Target of Action

The primary target of 1-[2-(Trifluoromethyl)phenyl]urea is the root growth of certain plants, particularly Arabidopsis . It has also been suggested that the compound may interact with human ether-a-go-go-related gene (HERG) channels .

Mode of Action

The compound interacts with its targets by inhibiting root growth in plants . In the case of HERG channels, it increases both steady-state and tail current at all voltages tested .

Biochemical Pathways

It has been suggested that the compound may enhance the transcriptional activity of the auxin response reporter, indicating a potential interaction with auxin-related pathways in plants .

Result of Action

The compound has been shown to exhibit significant inhibition activity on root growth of Arabidopsis . It also increases the activity of HERG channels .

生化学分析

Biochemical Properties

1-[2-(Trifluoromethyl)phenyl]urea has been shown to exhibit high gibberellin-like activity . It interacts with the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonding interactions with residues Phe238 and Ser191 . This interaction results in stronger binding with GID1 .

Cellular Effects

The compound influences cell function by promoting Arabidopsis thaliana hypocotyl elongation and rice germination . It has been found to have a greater promoting activity than gibberellin A3 (GA3) at a dose of 0.1 μM .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the GID1 receptor . This binding results in the activation of the receptor, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits long-term promoting activity on plant growth .

特性

IUPAC Name |

[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-1-2-4-6(5)13-7(12)14/h1-4H,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARAGKZGYKOQSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828135.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate](/img/structure/B2828136.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrimidine](/img/structure/B2828142.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2828143.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828148.png)

![(2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2828151.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2828153.png)

![2-Chloro-N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2828154.png)

![5-{2-[(2-Adamantylcarbonyl)oxy]ethyl}-3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B2828157.png)